molecular formula C10H8NNaO3 B2522479 Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 2228326-13-2

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2522479
CAS No.: 2228326-13-2
M. Wt: 213.168
InChI Key: WGDXHTHAQKGGAV-UHFFFAOYSA-M
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Description

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C10H8NNaO3. It is a sodium salt derivative of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrogen positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDXHTHAQKGGAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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